2-Chloro-3-fluoropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoropyrazine is an organic compound with the molecular formula C4H2ClFN2. It is a derivative of pyrazine, a nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoropyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of pyrazine with chlorine and fluorine sources under controlled conditions. For instance, the reaction of pyrazine with antimony trifluoride and chlorine gas can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methods to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are used under anhydrous conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of bases like cesium carbonate.
Major Products: The major products formed from these reactions depend on the substituents introduced.
Scientific Research Applications
2-Chloro-3-fluoropyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases.
Industry: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoropyrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biochemical processes .
Comparison with Similar Compounds
2-Chloro-3-fluoropyridine: Another halogenated heterocycle with similar chemical properties.
2-Chloro-5-fluoropyrazine: A closely related compound with different substitution patterns on the pyrazine ring.
Uniqueness: 2-Chloro-3-fluoropyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of chlorine and fluorine atoms makes it a versatile intermediate for various chemical transformations .
Biological Activity
2-Chloro-3-fluoropyrazine is an organic compound characterized by the presence of chlorine and fluorine substituents on a pyrazine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
- Molecular Formula : C5H3ClFN
- Molecular Weight : 131.54 g/mol
- CAS Number : 17282-04-1
- Physical State : Colorless liquid
- Boiling Point : Approximately 80 °C
The unique combination of halogens in this compound influences its chemical reactivity, making it a valuable building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm.
-
Anticancer Activity Assessment :
- Objective : To investigate the effects of this compound on cancer cell viability.
- Method : MTT assay was conducted on various cancer cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity, with notable effects on MCF-7 (breast cancer) and A549 (lung cancer) cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituent positions can significantly alter its reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds reveals that:
Compound Name | Structure | Unique Features |
---|---|---|
2-Chloro-4-fluoropyrazine | Cl-C5H3F | Different substitution pattern; varied activity |
3-Chloro-2-fluoropyrazine | Cl-C5H3F | Variation in position; distinct biological effects |
2-Bromo-3-fluoropyrazine | Br-C5H3F | Bromine instead of chlorine; altered reactivity |
Toxicological Profile
Despite its promising biological activities, caution is warranted due to potential toxicity. The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). Safety data sheets recommend handling with care to mitigate exposure risks.
Properties
IUPAC Name |
2-chloro-3-fluoropyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-4(6)8-2-1-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMTNWBDGMALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.